molecular formula C8H7F5N2OS B14060497 1-(2-(Difluoromethoxy)-5-(trifluoromethylthio)phenyl)hydrazine

1-(2-(Difluoromethoxy)-5-(trifluoromethylthio)phenyl)hydrazine

Cat. No.: B14060497
M. Wt: 274.21 g/mol
InChI Key: HORBABZRBAZKJN-UHFFFAOYSA-N
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Description

1-(2-(Difluoromethoxy)-5-(trifluoromethylthio)phenyl)hydrazine is a fluorinated aromatic hydrazine derivative characterized by two key substituents: a difluoromethoxy (-OCF₂H) group at the 2-position and a trifluoromethylthio (-SCF₃) group at the 5-position of the phenyl ring. These substituents confer distinct electronic and steric properties:

  • The -OCF₂H group is moderately electron-withdrawing, enhancing metabolic stability and lipophilicity compared to non-fluorinated alkoxy groups .
  • The -SCF₃ group is strongly electron-withdrawing, improving resistance to oxidative degradation and increasing binding affinity in biological systems .

This compound is likely synthesized via condensation reactions involving fluorinated phenylhydrazines and carbonyl-containing intermediates, analogous to methods described for related hydrazines (e.g., (2-(methylthio)phenyl)hydrazine in ). Its structural complexity suggests applications in pharmaceuticals, agrochemicals, or materials science, particularly where fluorinated motifs enhance performance .

Properties

Molecular Formula

C8H7F5N2OS

Molecular Weight

274.21 g/mol

IUPAC Name

[2-(difluoromethoxy)-5-(trifluoromethylsulfanyl)phenyl]hydrazine

InChI

InChI=1S/C8H7F5N2OS/c9-7(10)16-6-2-1-4(3-5(6)15-14)17-8(11,12)13/h1-3,7,15H,14H2

InChI Key

HORBABZRBAZKJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1SC(F)(F)F)NN)OC(F)F

Origin of Product

United States

Chemical Reactions Analysis

1-(2-(Difluoromethoxy)-5-(trifluoromethylthio)phenyl)hydrazine can undergo various chemical reactions, including:

Scientific Research Applications

1-(2-(Difluoromethoxy)-5-(trifluoromethylthio)phenyl)hydrazine has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Key Research Findings

Property Target Compound Comparable Compound Key Difference
Lipophilicity (logP) Estimated ~3.8 (high) -SCH₃ analog (logP ~2.5) Higher due to -SCF₃
Thermal Stability Likely >150°C Benzimidazole (mp >200°C) Lower rigidity
Metabolic Stability High (resists oxidation) -SCH₃ analog (moderate) -SCF₃ enhances resistance

Biological Activity

1-(2-(Difluoromethoxy)-5-(trifluoromethylthio)phenyl)hydrazine is a hydrazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique functional groups, which may influence its interaction with biological targets. This article examines the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C11H9F5N2O2S
  • Molecular Weight : 300.25 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : CC(=O)CC1=C(C(=CC=C1)OC(F)F)SC(F)(F)F

The biological activity of this compound is hypothesized to arise from its ability to interact with various enzymes and receptors.

  • Enzyme Inhibition : The compound may act as a non-covalent inhibitor, binding to the active sites of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Studies have shown that similar hydrazine derivatives exhibit moderate inhibition of these enzymes, with IC50 values ranging from 27.04 to 106.75 µM for AChE .
  • Antimycobacterial Activity : Research indicates that hydrazine derivatives can exhibit activity against Mycobacterium tuberculosis and other nontuberculous mycobacteria. The minimum inhibitory concentrations (MIC) for these compounds often exceed 250 µM, suggesting limited efficacy compared to standard treatments like isoniazid .

Biological Activity Data Table

Activity Type Target/Organism IC50/MIC Values Reference
Acetylcholinesterase InhibitionHuman AChE27.04 - 106.75 µM
Butyrylcholinesterase InhibitionHuman BuChE58.01 - 277.48 µM
Antimycobacterial ActivityMycobacterium tuberculosis H37Rv>250 µM
Antimycobacterial ActivityMycobacterium avium>250 µM

Case Studies

  • Inhibition Studies : A study conducted on N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides demonstrated that modifications to the hydrazine structure can enhance enzyme inhibition properties. The most potent derivatives showed IC50 values lower than those of rivastigmine, indicating their potential as therapeutic agents for cognitive disorders .
  • Antimycobacterial Screening : In vitro studies of hydrazine derivatives against various mycobacterial strains revealed that while some compounds exhibited activity against Mycobacterium kansasii, their effectiveness was considerably lower than established antitubercular agents . This highlights the need for further structural optimization to improve efficacy.
  • Cytotoxicity Assessment : The cytotoxicity of these compounds was evaluated using eukaryotic cell lines (HepG2 and MonoMac6). Most derivatives did not show significant cytostatic effects, suggesting a favorable safety profile for potential therapeutic applications .

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